Navigating the Landscape of Dibromoisoquinolines: A Technical Guide to the Elusive 3,7-Isomer
Navigating the Landscape of Dibromoisoquinolines: A Technical Guide to the Elusive 3,7-Isomer
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the physical and chemical properties of 3,7-Dibromoisoquinoline. It is important to note that this specific isomer is not widely commercially available and, as such, dedicated experimental data is scarce in the public domain. Therefore, this document serves as a comprehensive portal, synthesizing information from closely related, well-characterized brominated isoquinolines to provide a robust predictive and comparative analysis of the 3,7-isomer. By understanding the properties of its analogues, researchers can anticipate the behavior of 3,7-Dibromoisoquinoline and devise strategies for its synthesis and application.
The Isoquinoline Core: A Privileged Scaffold in Medicinal Chemistry
The isoquinoline moiety is a bicyclic aromatic system that is a cornerstone in the development of a vast array of pharmaceuticals and biologically active compounds. Its rigid structure and the presence of a nitrogen atom provide a key pharmacophore for interaction with various biological targets. The introduction of bromine atoms onto this scaffold significantly modulates its electronic properties, lipophilicity, and metabolic stability, making brominated isoquinolines valuable intermediates in drug discovery.
Physicochemical Properties: A Comparative Analysis
| Property | 3-Bromoisoquinoline | 4-Bromoisoquinoline | 7-Bromoisoquinoline | 5,8-Dibromoisoquinoline | 3,7-Dibromoisoquinoline (Predicted) |
| Molecular Formula | C₉H₆BrN | C₉H₆BrN | C₉H₆BrN | C₉H₅Br₂N | C₉H₅Br₂N |
| Molecular Weight ( g/mol ) | 208.05 | 208.05 | 208.05 | 286.95 | 286.95 |
| Melting Point (°C) | 63-64 | 40-43 | 67-72 | Not Available | Likely a solid with a melting point in the range of other dibromo-isomers |
| Boiling Point (°C) | 316.3±15.0 (Predicted) | 280-285 | Not Available | Not Available | Expected to be higher than monobrominated isomers |
| Appearance | White to light brown solid | Crystals | Solid | Not Available | Predicted to be a solid, likely off-white to yellow |
| Solubility | Not specified, likely soluble in organic solvents | Not specified, likely soluble in organic solvents | Not specified, likely soluble in organic solvents | Not specified, likely soluble in organic solvents | Predicted to have low aqueous solubility and good solubility in common organic solvents |
| CAS Number | 34784-02-6 | 1532-97-4 | 58794-09-5 | 271281 | Not Assigned |
Synthesis Strategies: Charting a Path to 3,7-Dibromoisoquinoline
The synthesis of specifically substituted isoquinolines can be a complex undertaking. Direct bromination of isoquinoline often leads to a mixture of products. Therefore, a targeted synthesis would likely involve a multi-step approach, potentially starting from a pre-functionalized benzene or pyridine ring.
Established Methods for Brominated Isoquinolines
Several methods are employed for the synthesis of brominated isoquinolines, which could be adapted for the synthesis of the 3,7-isomer.
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Electrophilic Bromination: The direct bromination of isoquinoline is challenging due to the electron-deficient nature of the pyridine ring. However, bromination can be achieved under harsh conditions, often leading to a mixture of isomers. For instance, the synthesis of 5- or 8-bromoisoquinoline derivatives has been achieved through direct bromination.
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Sandmeyer-type Reactions: Starting from an aminoisoquinoline, a diazonium salt can be formed and subsequently displaced with a bromide ion. A patent describes a diazotization-bromination method for preparing 7-bromoisoquinoline in a non-aqueous solvent[1]. This approach offers a potential route to 3,7-Dibromoisoquinoline if a suitable amino-bromoisoquinoline precursor can be synthesized.
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Ring-Closing Reactions: Methods like the Pomeranz-Fritsch, Bischler-Napieralski, or Pictet-Gams syntheses allow for the construction of the isoquinoline ring from acyclic precursors. By using appropriately substituted starting materials (e.g., a brominated benzaldehyde or phenethylamine), specific substitution patterns on the isoquinoline core can be achieved[2].
A plausible synthetic workflow for 3,7-Dibromoisoquinoline could involve the strategic construction of the isoquinoline ring with the desired bromine substitution pattern.
Caption: A potential synthetic workflow for 3,7-Dibromoisoquinoline.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
While experimental spectra for 3,7-Dibromoisoquinoline are not available, we can predict its key spectroscopic features based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 3,7-Dibromoisoquinoline is expected to show distinct signals in the aromatic region. The protons on the pyridine ring will likely be the most deshielded. The absence of protons at the 3 and 7 positions will simplify the spectrum compared to unsubstituted isoquinoline. The remaining protons on the benzene and pyridine rings will exhibit coupling patterns (doublets, singlets) that can be used to confirm the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms. The carbons directly attached to the bromine atoms will show a characteristic shift. Data for 1,4-dibromo-isoquinoline is available and can serve as a reference for the expected chemical shifts of carbons bonded to bromine in a dibrominated isoquinoline system.
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Bromine NMR: Both ⁷⁹Br and ⁸¹Br are NMR active nuclei. However, they are quadrupolar, which often results in broad signals, making high-resolution solution NMR challenging but potentially feasible with modern instrumentation[3].
A general protocol for acquiring a ¹H NMR spectrum of a brominated isoquinoline is as follows:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
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Acquisition: Acquire the spectrum using standard pulse sequences. The number of scans can be increased to improve the signal-to-noise ratio.
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Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
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Analysis: Integrate the signals to determine the relative number of protons and analyze the coupling patterns to elucidate the structure.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For 3,7-Dibromoisoquinoline, the mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms.
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Molecular Ion Peak: Due to the natural abundance of the two bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a cluster of three peaks: M, M+2, and M+4, with a characteristic intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms in the molecule.
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Fragmentation: The molecule would likely fragment through the loss of one or both bromine atoms, as well as other characteristic losses from the isoquinoline ring system.
Caption: Experimental workflow for Mass Spectrometry analysis.
Chemical Reactivity and Potential Applications
The bromine atoms at the 3 and 7 positions of the isoquinoline ring are expected to be reactive sites for various chemical transformations, making 3,7-Dibromoisoquinoline a potentially valuable building block in organic synthesis.
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Cross-Coupling Reactions: The C-Br bonds can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of a wide range of substituents at these positions, enabling the synthesis of diverse libraries of isoquinoline derivatives for screening in drug discovery programs. The isoquinoline framework itself is associated with various biological activities, including potential antitumor and antimicrobial effects[4].
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Nucleophilic Aromatic Substitution: The bromine atom at the 3-position, being on the electron-deficient pyridine ring, would be more susceptible to nucleophilic aromatic substitution compared to the bromine at the 7-position on the benzene ring.
The potential applications of 3,7-Dibromoisoquinoline are intrinsically linked to the broader utility of functionalized isoquinolines in medicinal chemistry. The ability to selectively functionalize the 3 and 7 positions would provide medicinal chemists with a powerful tool to explore the structure-activity relationships of isoquinoline-based drug candidates.
Safety and Handling
As with all halogenated aromatic compounds, 3,7-Dibromoisoquinoline should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related brominated isoquinolines are classified as irritants. Therefore, it is prudent to:
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Handle the compound in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
Conclusion
While 3,7-Dibromoisoquinoline remains a compound with limited direct experimental characterization, this guide provides a comprehensive framework for understanding its predicted physical and chemical properties. By drawing on the extensive knowledge of related brominated isoquinolines, researchers can confidently approach the synthesis, characterization, and application of this elusive yet potentially valuable molecule. The insights provided herein are intended to empower scientists and drug development professionals to explore the untapped potential of the dibromoisoquinoline scaffold in their research endeavors.
References
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PubChem. (2026-01-10). CID 177819095 | C10H7BrINO. Retrieved from [Link]
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Oxford Instruments. (2024-03-05). Bromine NMR on a benchtop. Retrieved from [Link]
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American Elements. (n.d.). Isoquinolines. Retrieved from [Link]
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Química Organica.org. (2010-05-06). Isoquinoline synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2014-08-06). 5.2 Mass Spectrometry. Retrieved from [Link]
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